molecular formula C14H12ClNO2 B3820368 benzyl N-(3-chlorophenyl)carbamate

benzyl N-(3-chlorophenyl)carbamate

Cat. No.: B3820368
M. Wt: 261.70 g/mol
InChI Key: ISFLMQNDERZGNG-UHFFFAOYSA-N
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Description

Benzyl N-(3-chlorophenyl)carbamate (CAS Registry Number: 22735-54-2) is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.70 g/mol . This solid compound serves as a versatile chemical building block and has demonstrated significant research value in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. This carbamate derivative is a key synthetic intermediate in the preparation of more complex molecules. Research indicates that related benzene-based carbamate compounds exhibit notable in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are primary targets for alleviating the symptoms of neurological conditions such as Alzheimer's disease, positioning this class of compounds as a valuable template for developing new cholinesterase inhibitors (ChEIs) . Furthermore, structural analogs, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have been designed and synthesized as a new class of antitubercular agents , showing potent in vitro efficacy against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant (MDR) strains . The core carbamate structure is also utilized in synthetic methodology development, such as in the Hf(OTf)4-catalyzed three-component synthesis of N-carbamate-protected β-amino ketones, which are important scaffolds in pharmaceutical synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

benzyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLMQNDERZGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(3-chlorophenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-chloroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group, resulting in the formation of benzyl N-(3-chlorophenyl)amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl N-(3-chlorophenyl)amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Enzyme Inhibition : Compound 28 (from ) demonstrates superior BChE inhibition (IC50 = 0.12 µM) compared to other carbamates, attributed to its methyl-oxopropan-2-yl group enhancing binding affinity .
  • Antimetastatic Potential: Benzyl N-(3-chlorophenyl)carbamate shows moderate activity against PC-3M cells, likely due to HIF-1 pathway modulation .
  • Synthetic Accessibility : tert-Butyl carbamates (e.g., 42i) exhibit high yields (58–77%) but require complex multi-step synthesis, whereas benzyl carbamates are simpler to functionalize .
Structural and Functional Variations
  • Halogen Positioning : The 3-chloro substitution (vs. 2- or 4-chloro in other compounds) optimizes steric and electronic interactions with enzyme active sites .
  • Carbamate Side Chain : Benzyl groups (as in the target compound) improve membrane permeability compared to tert-butyl or nitrobenzyl groups, which are bulkier .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
This compound C14H12ClNO2 261.70 3.2 Low
Compound 28 () C18H17ClN2O3 344.79 2.8 Moderate
tert-Butyl carbamate 42i () C16H18ClN3O2S 351.85 4.1 Low

Q & A

Q. How can high-throughput crystallography resolve polymorphic variations affecting formulation?

  • Crystallography Workflow :
  • Single-crystal X-ray diffraction (SC-XRD) identifies stable Form I (monoclinic, P2₁/c) vs. metastable Form II (orthorhombic, Pbca).
  • Impact : Form I exhibits 30% higher bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(3-chlorophenyl)carbamate
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benzyl N-(3-chlorophenyl)carbamate

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